molecular formula C23H24N4O B1684615 Zotiraciclib CAS No. 937270-47-8

Zotiraciclib

Cat. No.: B1684615
CAS No.: 937270-47-8
M. Wt: 372.5 g/mol
InChI Key: VXBAJLGYBMTJCY-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zotiraciclib is an orally bioavailable, multi-kinase inhibitor targeting cyclin-dependent kinase 9 (CDK9), CDK2, CDK5, CDK7, extracellular signal-related kinase 5 (ERK5), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3) . Its primary therapeutic application is in treating glioblastoma (GBM) and other high-grade gliomas, where it disrupts transcription regulation, mitochondrial function, and anti-apoptotic protein expression (e.g., MCL-1, survivin) .

Preparation Methods

The synthetic routes and reaction conditions for Zotiraciclib involve complex organic synthesis techniques. The preparation typically includes the formation of the macrocyclic structure through a series of cyclization reactions. Industrial production methods are designed to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography. Specific details on the exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

Zotiraciclib undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, which can be useful in modifying its pharmacokinetic properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glioblastoma

Zotiraciclib has been extensively studied in the context of glioblastoma, an aggressive form of brain cancer.

Key Clinical Trials

  • Phase 1 Study with Temozolomide :
    • Objective : To evaluate the safety and preliminary efficacy of this compound combined with temozolomide in recurrent high-grade gliomas.
    • Results : The trial demonstrated a maximum tolerated dose (MTD) of 250 mg. Patients experienced dose-limiting toxicities such as neutropenia and gastrointestinal issues. Notably, the combination therapy showed a progression-free survival (PFS) rate exceeding expectations, particularly in patients with IDH1 mutations .
  • EORTC 1608 Trial :
    • Objective : To assess this compound's efficacy in newly diagnosed glioblastoma patients.
    • Results : The MTD was established at 150 mg twice weekly when combined with either radiotherapy or temozolomide. The trial reported a PFS-6 rate of 6.7%, indicating some clinical activity despite overlapping toxicities with standard treatments .

Acute Myeloid Leukemia (AML)

This compound is also being explored for its potential use in treating AML, particularly in patients with NPM1 mutations.

Ongoing Trials

  • A registrational Phase 2/3 clinical trial is planned for newly diagnosed AML patients with NPM1 mutations. Preliminary findings suggest that this compound may enhance responses when combined with standard induction chemotherapy .

Summary of Findings

StudyPopulationTreatmentMTDPFS RateComments
Phase 1 with TemozolomideRecurrent high-grade gliomasThis compound + Temozolomide250 mgExceeded expectationsSignificant response in IDH1-mutated tumors
EORTC 1608 TrialNewly diagnosed glioblastomaThis compound + Radiotherapy or Temozolomide150 mgPFS-6: 6.7%Overlapping toxicity with alkylating agents

Case Study 1: Recurrent High-Grade Glioma

A patient with recurrent high-grade glioma received this compound combined with temozolomide after failing standard therapies. Following treatment, imaging revealed a reduction in tumor size by approximately 30%, and the patient reported improved quality of life metrics during follow-up assessments .

Case Study 2: Newly Diagnosed Glioblastoma

In another case involving an elderly patient diagnosed with glioblastoma, this compound was administered alongside hypofractionated radiotherapy. The patient tolerated the regimen well and exhibited stable disease at the three-month follow-up, indicating potential benefits from this novel combination therapy .

Mechanism of Action

Zotiraciclib exerts its effects by inhibiting cyclin-dependent kinase 9 (CDK9), leading to the depletion of short-lived survival proteins such as c-MYC and MCL-1, which are overexpressed in glioblastoma . By targeting CDK9, this compound disrupts the transcriptional elongation of genes essential for cancer cell survival, thereby inducing apoptosis. This mechanism is particularly effective in cancers characterized by Myc overexpression.

Comparison with Similar Compounds

Key Features :

  • Blood-Brain Barrier (BBB) Penetration : Zotiraciclib achieves brain concentrations 2.5× higher than plasma, a critical advantage for treating central nervous system (CNS) tumors .
  • Synergy with Temozolomide (TMZ) : Preclinical and clinical studies demonstrate enhanced efficacy when combined with TMZ, a standard alkylating agent for GBM .
  • Selectivity in IDH-Mutant Gliomas : this compound exhibits lower EC50 values in isocitrate dehydrogenase (IDH)-mutant cells compared to IDH wild-type, inducing mitochondrial dysfunction and apoptosis preferentially in mutant tumors .

This compound has received orphan drug designation from the FDA and EMA for glioma treatment and is under investigation in multiple Phase Ib/II trials for recurrent high-grade gliomas .

This compound vs. Abemaciclib

Parameter This compound Abemaciclib
Primary Targets CDK9, CDK2, JAK2, FLT3 CDK4, CDK6
Mechanism Inhibits transcription (via CDK9), disrupts mitochondrial respiration, induces apoptosis Blocks cell cycle progression (G1 phase) via CDK4/6 inhibition
BBB Penetration High (2.5× plasma concentration) Limited
Clinical Stage Phase Ib/II for recurrent glioblastoma Approved for HR+/HER2- breast cancer
Combination Therapies Synergistic with TMZ; improves 4-month progression-free survival (PFS4) by 40% Combined with endocrine therapies (e.g., letrozole)
Adverse Effects Neutropenia (24.5% Grade 4), diarrhea, elevated liver enzymes Diarrhea, fatigue, neutropenia
Single-Agent Activity Limited efficacy in recurrent glioblastoma; requires combination High efficacy in breast cancer as monotherapy

Key Findings :

  • CDK9 Inhibition : this compound demonstrates superior CDK9 inhibition and BBB penetration compared to Abemaciclib, making it more suitable for CNS tumors .
  • Toxicity Profile : Both drugs cause neutropenia, but this compound’s transient neutropenia resolves within 72 hours, allowing continued dosing .
  • IDH-Mutant Specificity : this compound’s selective activity in IDH-mutant gliomas (EC50 = 0.5 µM vs. 1.0 µM in wild-type) is unmatched by Abemaciclib, which lacks mutation-specific targeting .

Other CDK Inhibitors

Detailed Research Findings

Preclinical Studies

  • IDH-Mutant Selectivity : this compound reduces RNA Pol II phosphorylation and ATP production in IDH-mutant cells, leading to ROS accumulation and apoptosis .
  • Mitochondrial Dysfunction : Low doses impair mitochondrial respiratory complexes, causing energy depletion in tumor cells .

Clinical Trials

  • Phase Ib (NCT02942264): Dose-Dense TMZ + this compound: Achieved 40% PFS4 vs. 25% with metronomic TMZ . Safety: Dose-limiting toxicities (neutropenia, diarrhea) were manageable without treatment discontinuation .
  • IDH-Mutant Cohorts : Median PFS reached 5.9 months in IDH-mutant patients vs. 2.8 months in IDH wild-type, surpassing historical controls .

Pharmacogenomics

  • CYP1A2 Polymorphism : Patients with CYP1A2_5347T>C (rs2470890) exhibited higher drug exposure (AUCinf), suggesting personalized dosing may optimize outcomes .

Biological Activity

Zotiraciclib (also known as TG02) is a potent oral inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation and cell cycle control. Its biological activity has been primarily investigated in the context of gliomas, particularly those harboring mutations in isocitrate dehydrogenase (IDH). This article delves into the compound's mechanisms, clinical studies, and emerging findings regarding its efficacy and safety.

This compound functions by inhibiting CDK9, which is essential for RNA polymerase II phosphorylation and subsequent transcription elongation. This inhibition leads to:

  • Cell Cycle Arrest : this compound disrupts the cell cycle in cancer cells, preventing their proliferation.
  • Mitochondrial Dysfunction : It induces oxidative stress and bioenergetic failure, particularly in IDH-mutant glioma cells, which are more susceptible to these effects due to their unique metabolic profiles.
  • Synergistic Effects : When combined with temozolomide (TMZ), this compound has shown enhanced anti-tumor activity, particularly in glioblastoma models .

Phase I Trials

  • Combination with Temozolomide :
    • A phase I trial evaluated this compound in combination with TMZ for patients with recurrent high-grade gliomas. The study aimed to determine the maximum tolerated dose (MTD) and assess preliminary anti-tumor activity.
    • Results :
      • MTD was established at 250 mg.
      • Dose-limiting toxicities included neutropenia, diarrhea, and elevated liver enzymes.
      • Progression-free survival (PFS) at 4 months was 40% for dose-dense TMZ plus this compound compared to 25% for metronomic TMZ .
  • Single-Agent Efficacy :
    • Another ongoing trial investigates this compound as a monotherapy for recurrent IDH-mutant gliomas. This trial emphasizes identifying the optimal dosing strategy while monitoring patient outcomes against matched controls .

Preclinical Findings

Preclinical studies have demonstrated that this compound effectively suppresses tumor growth in both in vitro and in vivo models of IDH-mutant gliomas. Key findings include:

  • Significant reductions in ATP production due to inhibited glycolysis and mitochondrial function.
  • Enhanced cell death specifically in IDH-mutant cells, indicating a targeted therapeutic window .

Case Studies

Several case studies have provided insights into the real-world application of this compound:

  • Patient Response : Among patients treated with this compound combined with TMZ, some exhibited notable tumor shrinkage and prolonged disease control after completing the treatment cycles .
  • Toxicity Management : Most adverse effects were manageable, with recovery observed in patients experiencing dose-limiting toxicities .

Summary of Findings

Study TypeKey FindingsObservations
Phase I TrialMTD at 250 mg; PFS4 of 40%Neutropenia and fatigue as primary toxicities
Preclinical StudyInduces oxidative stress; effective in IDH-mutant cellsSignificant ATP reduction leading to cell death
Case StudiesTumor shrinkage observed; manageable side effectsPositive patient outcomes noted

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Zotiraciclib, and how do they contribute to its antitumor effects in glioblastoma models?

this compound is a multi-kinase inhibitor targeting CDK9, CDK5, CDK2, CDK7, and ERK5. CDK9 regulates transcriptional elongation via phosphorylation of RNA polymerase II, while CDK5 and CDK2 are critical for cell cycle progression. Inhibition disrupts oncogenic transcription (e.g., Myc) and induces apoptosis. Preclinical studies show IC50 values of 0.059–0.079 μM in HL-60 and HCT-116 cell lines .

Q. What pharmacokinetic properties make this compound suitable for treating central nervous system (CNS) tumors?

this compound demonstrates significant blood-brain barrier penetration, with brain tissue concentrations approximately double plasma levels. This property is critical for glioblastoma therapy. However, it inhibits CYP2D6 (IC50 = 0.95 μM), necessitating drug interaction assessments in clinical trials .

Q. What in vitro and in vivo models are commonly used to study this compound's efficacy?

Common models include:

  • In vitro : HCT-116 (colorectal cancer) and HL-60 (leukemia) cell lines, with IC50 values indicating potent antiproliferative effects .
  • In vivo : Xenograft models of glioblastoma, where this compound reduces tumor growth and prolongs survival, particularly in IDH-mutant subtypes .

Q. What are the recommended dosing strategies for this compound in combination therapies based on phase 1b trial data?

The phase 1b trial established a recommended phase 2 dose (RP2D) of 200 mg this compound combined with temozolomide (TMZ). Dose escalation followed a 3+3 design, with safety and efficacy endpoints prioritized .

Advanced Research Questions

Q. How can preclinical models be optimized to evaluate this compound's efficacy in overcoming temozolomide (TMZ) resistance in glioblastoma?

  • Methodology : Use TMZ-resistant glioblastoma cell lines or patient-derived xenografts (PDXs) to test this compound monotherapy and combinations.
  • Analysis : Measure Myc protein degradation (via Western blot) and apoptosis markers (e.g., caspase-3 activation). Compare results to TMZ-sensitive models to identify resistance mechanisms .

Q. What statistical considerations are critical when analyzing progression-free survival (PFS) in this compound clinical trials for recurrent high-grade glioma (rHGG)?

  • Endpoint Selection : Use PFS at 6 months (PFS6) as a primary endpoint, benchmarked against historical controls (e.g., 21% PFS6 in IDH-mutant patients).
  • Analysis : Stratify by molecular subtypes (IDH mutation, MGMT methylation) and apply Cox proportional hazards models to adjust for confounding variables .

Q. What biomarkers are being investigated to predict this compound response in glioblastoma patients, and what methodologies are used for their validation?

  • Biomarkers : IDH1/2 mutation status and Myc expression levels.
  • Validation : Retrospective analysis of phase 1b trial data using immunohistochemistry (IHC) for Myc and next-generation sequencing (NGS) for IDH mutations. Confirmatory studies require prospective cohorts with pre-treatment biopsies .

Q. How does this compound's inhibition of CDK9 influence transcriptional regulation in cancer cells, and what techniques are used to assess this effect?

  • Mechanism : CDK9 inhibition reduces phosphorylation of RNA polymerase II, disrupting transcription of survival genes (e.g., MCL-1).
  • Techniques : Chromatin immunoprecipitation (ChIP) for RNA Pol II occupancy and RNA sequencing (RNA-seq) to map transcriptional changes .

Q. What are the methodological challenges in assessing this compound's impact on Myc protein dynamics, and how are they addressed in experimental setups?

  • Challenges : Myc's short half-life and context-dependent expression.
  • Solutions : Use time-course experiments with proteasome inhibitors (e.g., MG-132) to stabilize Myc. Quantify changes via flow cytometry or single-cell RNA-seq .

Q. How do researchers reconcile discrepancies between this compound's in vitro IC50 values and in vivo efficacy in preclinical glioblastoma models?

  • Factors : Blood-brain barrier penetration, tumor microenvironment (TME) interactions, and metabolic stability.
  • Approach : Compare pharmacokinetic (PK) profiles in plasma vs. brain tissue and use PK/PD modeling to correlate drug exposure with efficacy .

Q. Methodological Guidelines for Researchers

  • Clinical Trial Design : For phase II trials, prioritize adaptive designs to accommodate glioblastoma heterogeneity. Include IDH mutation status as a stratification factor .
  • Data Interpretation : Use RANO criteria for radiographic response assessment in glioblastoma trials to standardize efficacy evaluations .
  • Ethical Considerations : Ensure informed consent processes address risks of hematologic toxicity (e.g., grade 3/4 events in 7% of patients in early trials) .

Properties

IUPAC Name

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBAJLGYBMTJCY-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587492
Record name (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937270-47-8
Record name (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.